Electron Donation Capacity Quantified via Tolman Electronic Parameter (TEP) from Ni(CO)3(NHC) Complexes
1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene (IPr) exhibits electron donation properties comparable to the most donating phosphines, but its specific TEP value differentiates it from other common NHCs. Based on ν(CO) stretching frequencies of Ni(CO)3(IPr) complexes, a direct electronic comparison is possible [1]. The data show that while all NHCs are strong donors, the exact electronic influence varies, and these small differences can have significant consequences in catalytic cycles. In this study, Ni(CO)3(IPr) exhibits a ν(CO) frequency (A1) of 2050.7 cm⁻¹, positioning it as a stronger donor than the bulkier IMes (ν(CO) = 2051.5 cm⁻¹) and a slightly weaker donor than the saturated backbone SIPr (ν(CO) = 2049.6 cm⁻¹) [1].
| Evidence Dimension | Tolman Electronic Parameter (TEP) - ν(CO) A1 stretch (cm⁻¹) for Ni(CO)3(NHC) complexes |
|---|---|
| Target Compound Data | ν(CO) = 2050.7 cm⁻¹ (as Ni(CO)3(IPr)) |
| Comparator Or Baseline | Ni(CO)3(IMes) ν(CO) = 2051.5 cm⁻¹; Ni(CO)3(SIPr) ν(CO) = 2049.6 cm⁻¹ |
| Quantified Difference | Δν(CO) = -0.8 cm⁻¹ vs. IMes (more donating); Δν(CO) = +1.1 cm⁻¹ vs. SIPr (less donating) |
| Conditions | Dichloromethane solution, IR spectroscopy. |
Why This Matters
This precise quantification of electron donation allows users to select a ligand with a specific electronic profile, enabling fine-tuning of metal center electron density for optimal catalytic activity and stability, rather than relying on a generic 'strong donor' classification.
- [1] Dorta, R.; Stevens, E. D.; Scott, N. M.; Costabile, C.; Cavallo, L.; Hoff, C. D.; Nolan, S. P. J. Am. Chem. Soc. 2005, 127, 2485–2495. View Source
